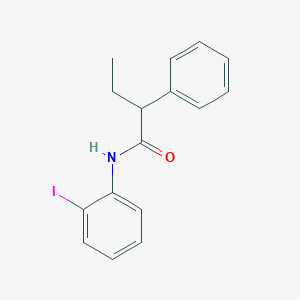

N-(2-iodophenyl)-2-phenylbutanamide

Description

N-(2-iodophenyl)-2-phenylbutanamide is a synthetic amide derivative characterized by a phenylbutanamide backbone and a 2-iodophenyl substituent attached to the nitrogen atom. The iodine atom at the ortho position of the aromatic ring introduces significant electronic and steric effects, distinguishing it from other halogenated analogs. This compound’s molecular formula is C₁₆H₁₆INO, with a molecular weight of 377.22 g/mol.

Properties

IUPAC Name |

N-(2-iodophenyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO/c1-2-13(12-8-4-3-5-9-12)16(19)18-15-11-7-6-10-14(15)17/h3-11,13H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSFEXUXDLBZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2-phenylbutanamide typically involves the reaction of 2-iodoaniline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-iodoaniline+2-phenylbutanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(2-azidophenyl)-2-phenylbutanamide.

Scientific Research Applications

N-(2-iodophenyl)-2-phenylbutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the amide group can form hydrogen bonds, further stabilizing the interaction with biological targets.

Comparison with Similar Compounds

Table 1: Substituent Effects on Phenylbutanamide Derivatives

| Compound Name | Substituent Position/Type | Key Structural Features | Impact on Properties |

|---|---|---|---|

| This compound | 2-iodo on phenyl ring | High lipophilicity; bulky iodine at ortho position | Enhanced membrane permeability; steric hindrance |

| N-(4-fluorophenyl)-2-phenylbutanamide | 4-fluoro on phenyl ring | Electron-withdrawing fluorine at para position | Altered pharmacokinetics; reduced lipophilicity |

| N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | 4-bromo, 2-fluoro on phenyl | Dual halogenation; bromine (bulky), fluorine (electron-withdrawing) | Increased binding affinity to hydrophobic enzyme pockets |

| N-(2-hydroxyphenyl)-2-phenylbutanamide | 2-hydroxy on phenyl ring | Hydrogen-bonding capability | Improved solubility; potential for targeting polar receptors |

Key Observations :

- Iodine vs. Fluorine/Bromine : The iodine atom in this compound contributes to greater lipophilicity (logP ~3.8) compared to fluorine (logP ~2.1) or bromine (logP ~3.0) analogs. This property may enhance blood-brain barrier penetration, a critical factor in central nervous system-targeted therapies .

Table 2: Bioactivity Profiles of Related Compounds

Key Observations :

- Therapeutic Potential: While this compound lacks direct activity data, its structural analogs demonstrate that halogenation patterns critically influence target selectivity. For example, the 4-chlorophenyl analog shows antitumor activity, suggesting that iodine’s bulkier size might enhance binding to hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Comparisons

Table 3: Pharmacokinetic Parameters

| Compound Name | logP | Solubility (mg/mL) | Plasma Half-Life (hrs) | Metabolic Stability |

|---|---|---|---|---|

| This compound | 3.8 | 0.12 | ~8.5 (predicted) | Moderate (CYP3A4 substrate) |

| N-(4-fluorophenyl)-2-phenylbutanamide | 2.1 | 0.45 | ~6.0 | High (resistant to oxidation) |

| N-(2-methoxyphenyl)-2-phenylbutanamide | 2.5 | 0.30 | ~7.2 | Low (demethylation pathway) |

Key Observations :

- Metabolic Stability : The iodine atom may slow oxidative metabolism compared to methoxy or fluoro substituents, extending the half-life of this compound .

- Solubility Challenges : Despite high lipophilicity, the iodine derivative’s low aqueous solubility may necessitate formulation adjustments (e.g., lipid-based carriers) for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.